molecular formula C18H21FN4O2 B2619727 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide CAS No. 2097913-39-6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2619727
CAS No.: 2097913-39-6
M. Wt: 344.39
InChI Key: WLHNDYSISGAKKB-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline core substituted at the 6-position with a dimethylamino group. Attached via an amide bond is a 3-fluoro-4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-23(2)18-20-10-12-8-13(5-6-15(12)22-18)21-17(24)11-4-7-16(25-3)14(19)9-11/h4,7,9-10,13H,5-6,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHNDYSISGAKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and amines.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Fluorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Evidence

N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride ()
  • Core Structure : Tetrahydrocarbazole (6-membered fused aromatic system) vs. tetrahydroquinazoline (bicyclic quinazoline).
  • Substituents: A 4-fluorobenzamide group replaces the 3-fluoro-4-methoxybenzamide of the target compound. The dimethylamino group is positioned on the carbazole ring instead of the quinazoline.
  • Key Differences :
    • Carbazole cores are associated with DNA intercalation or topoisomerase inhibition, whereas quinazolines are often kinase inhibitors (e.g., EGFR).
    • The absence of a methoxy group in this analog may reduce steric hindrance or alter metabolic pathways.
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide ()
  • Core Structure : Same tetrahydroquinazoline core as the target compound.
  • Substituents :
    • A 2-methoxypyridine-3-carboxamide replaces the 3-fluoro-4-methoxybenzamide .
  • Key Differences :
    • Pyridine vs. benzene ring: Pyridine’s nitrogen may enhance hydrogen bonding or alter electron distribution.
    • The methoxy group on pyridine vs. fluorinated benzamide suggests divergent target selectivity (e.g., kinase subfamilies).
Pesticide-Related Benzamides ()

Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and prosulfuron feature benzamide backbones but with substituents optimized for chitin synthesis inhibition (insecticides).

  • Key Differences :
    • Chloro/fluoro substituents and triazine groups prioritize pesticidal activity over therapeutic receptor binding.
    • Lack of heterocyclic cores (e.g., quinazoline) limits direct pharmacological comparison.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Applications Evidence ID
Target Compound Tetrahydroquinazoline 3-Fluoro-4-methoxybenzamide Kinase/receptor modulation -
N-[(3R)-3-(Dimethylamino)...tetrahydrocarbazol Tetrahydrocarbazole 4-Fluorobenzamide, dimethylamino DNA/topoisomerase targeting
N-[2-(dimethylamino)...methoxypyridine-3-carboxamide Tetrahydroquinazoline 2-Methoxypyridine-3-carboxamide Kinase inhibition (research)
Diflubenzuron Benzamide 2,6-Difluoro, 4-chlorophenyl Insecticide

Research Implications and Limitations

  • However, the absence of methoxy groups in analogs like ’s compound may reduce off-target effects.
  • Gaps in Evidence: No direct pharmacological data (e.g., IC₅₀ values, receptor binding assays) are provided for the target compound or its analogs. Comparative studies on solubility, bioavailability, or metabolic stability are also lacking.
  • Future Directions : Synthesis and testing of fluorinated/methoxy-substituted quinazolines against kinase panels or neurological targets (e.g., serotonin receptors) are warranted.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydroquinazoline core substituted with a dimethylamino group and a methoxybenzamide moiety. The molecular formula is C18H21N5O4C_{18}H_{21}N_{5}O_{4} with a molecular weight of 373.44 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the 3-fluoro and 4-methoxy substitutions are believed to influence its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. For instance, compounds containing the tetrahydroquinazoline structure have shown effectiveness against various cancer cell lines, including lung cancer (A549) and colorectal cancer (HCT116) with IC50 values ranging from 2 to 10 μM in both 2D and 3D culture assays .

Cell Line IC50 (μM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The sulfonamide group present in related compounds has been linked to antimicrobial properties by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. Preliminary studies indicate that this compound may exhibit antibacterial effects against various strains of bacteria, although specific data on this compound is limited.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, particularly within the minor groove, affecting replication and transcription processes .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or bacterial growth.

Study on Antitumor Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives of tetrahydroquinazoline and assessed their antitumor efficacy against A549 cells. The study found that modifications at the benzamide position significantly enhanced cytotoxicity compared to unmodified versions .

Study on Antimicrobial Properties

Another investigation examined the antimicrobial potential of structurally related sulfonamides in Journal of Medicinal Chemistry. Results indicated that compounds with similar functional groups exhibited promising antibacterial activity against Gram-positive bacteria.

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